Cas no 1506147-67-6 (3-methylimidazo1,5-apyridin-7-amine)

3-Methylimidazo[1,5-a]pyridin-7-amine is a heterocyclic organic compound featuring a fused imidazole-pyridine core with an amine functional group at the 7-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework enhances binding affinity in target interactions, while the amine group offers versatility for further derivatization. The compound exhibits favorable stability under standard conditions, facilitating handling and storage. Its applications include serving as a precursor for bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The methyl substitution at the 3-position further modulates reactivity and solubility, broadening its utility in synthetic chemistry.
3-methylimidazo1,5-apyridin-7-amine structure
1506147-67-6 structure
商品名:3-methylimidazo1,5-apyridin-7-amine
CAS番号:1506147-67-6
MF:C8H9N3
メガワット:147.177160978317
CID:5745597
PubChem ID:83681495

3-methylimidazo1,5-apyridin-7-amine 化学的及び物理的性質

名前と識別子

    • 3-Methylimidazo[1,5-a]pyridin-7-amine
    • SB75600
    • EN300-195985
    • 1506147-67-6
    • Imidazo[1,5-a]pyridin-7-amine, 3-methyl-
    • 3-methylimidazo1,5-apyridin-7-amine
    • インチ: 1S/C8H9N3/c1-6-10-5-8-4-7(9)2-3-11(6)8/h2-5H,9H2,1H3
    • InChIKey: DVJMYIRZPKZBSB-UHFFFAOYSA-N
    • ほほえんだ: N12C=CC(=CC1=CN=C2C)N

計算された属性

  • せいみつぶんしりょう: 147.079647300g/mol
  • どういたいしつりょう: 147.079647300g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 148
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 43.3Ų

じっけんとくせい

  • 密度みつど: 1.27±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 9.12±0.30(Predicted)

3-methylimidazo1,5-apyridin-7-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-195985-0.05g
3-methylimidazo[1,5-a]pyridin-7-amine
1506147-67-6
0.05g
$1068.0 2023-09-17
Enamine
EN300-195985-10g
3-methylimidazo[1,5-a]pyridin-7-amine
1506147-67-6
10g
$5467.0 2023-09-17
Enamine
EN300-195985-2.5g
3-methylimidazo[1,5-a]pyridin-7-amine
1506147-67-6
2.5g
$2492.0 2023-09-17
Enamine
EN300-195985-5.0g
3-methylimidazo[1,5-a]pyridin-7-amine
1506147-67-6
5g
$3396.0 2023-06-06
Enamine
EN300-195985-1g
3-methylimidazo[1,5-a]pyridin-7-amine
1506147-67-6
1g
$1272.0 2023-09-17
Enamine
EN300-195985-10.0g
3-methylimidazo[1,5-a]pyridin-7-amine
1506147-67-6
10g
$5037.0 2023-06-06
Enamine
EN300-195985-0.5g
3-methylimidazo[1,5-a]pyridin-7-amine
1506147-67-6
0.5g
$1221.0 2023-09-17
Enamine
EN300-195985-0.25g
3-methylimidazo[1,5-a]pyridin-7-amine
1506147-67-6
0.25g
$1170.0 2023-09-17
Enamine
EN300-195985-1.0g
3-methylimidazo[1,5-a]pyridin-7-amine
1506147-67-6
1g
$1172.0 2023-06-06
Enamine
EN300-195985-0.1g
3-methylimidazo[1,5-a]pyridin-7-amine
1506147-67-6
0.1g
$1119.0 2023-09-17

3-methylimidazo1,5-apyridin-7-amine 関連文献

3-methylimidazo1,5-apyridin-7-amineに関する追加情報

Comprehensive Overview of 3-Methylimidazo[1,5-a]pyridin-7-amine (CAS No. 1506147-67-6): Properties, Applications, and Research Insights

The compound 3-methylimidazo[1,5-a]pyridin-7-amine (CAS No. 1506147-67-6) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and material science research. Its unique structural framework, combining an imidazole ring fused with a pyridine moiety, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting kinase inhibitors and GPCR modulators, aligning with the growing demand for precision medicine.

In recent years, the surge in interest around small-molecule therapeutics has propelled compounds like 3-methylimidazo[1,5-a]pyridin-7-amine into the spotlight. Its CAS No. 1506147-67-6 is frequently queried in scientific databases, reflecting its relevance in high-throughput screening and medicinal chemistry optimization. The compound’s amine functionality at the 7-position allows for further derivatization, enabling the development of novel analogs with enhanced pharmacokinetic properties.

From a synthetic chemistry perspective, 3-methylimidazo[1,5-a]pyridin-7-amine serves as a key building block for constructing N-heterocyclic scaffolds. Its stability under diverse reaction conditions makes it suitable for palladium-catalyzed cross-coupling and microwave-assisted synthesis, both of which are trending topics in green chemistry. Laboratories worldwide are investigating its role in streamlining multi-step synthetic routes, reducing waste, and improving atom economy—a priority for sustainable drug development.

The compound’s potential extends beyond pharmaceuticals. Materials scientists are evaluating its utility in designing organic semiconductors and luminescent materials, capitalizing on its conjugated system. This dual applicability addresses the rising demand for multifunctional compounds in both biomedical and optoelectronic industries. Notably, its imidazo[1,5-a]pyridine core is structurally analogous to fragments found in FDA-approved drugs, underscoring its translational value.

Frequently asked questions about CAS No. 1506147-67-6 include inquiries into its solubility profile, storage conditions, and commercial availability. Suppliers often highlight its >95% purity, catering to rigorous research standards. Additionally, computational chemists utilize this compound to validate QSAR models and molecular docking simulations, further bridging experimental and theoretical studies.

In summary, 3-methylimidazo[1,5-a]pyridin-7-amine represents a critical tool for modern chemical research. Its adaptability across disciplines—from drug design to advanced materials—positions it as a compound of enduring relevance. As the scientific community continues to explore its applications, this molecule is poised to play a pivotal role in addressing challenges in personalized medicine and sustainable technology.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量